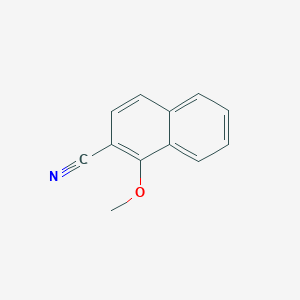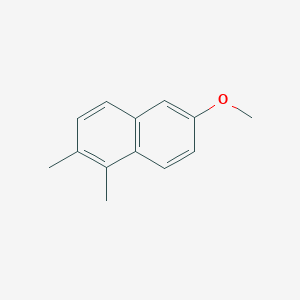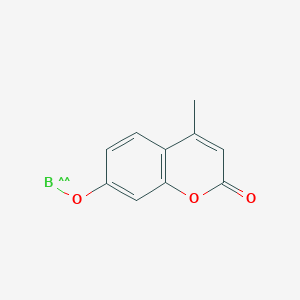
5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position on the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve the highest yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against several bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl group at the 6th position and the chlorine atom at the 5th position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 5-Chloro-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-2,3-dihydro-1H-inden-1-one
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
Comparison: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 5-Chloro-2,3-dihydro-1H-inden-1-one, the hydroxyl group enhances its solubility and reactivity. In contrast, 6-Hydroxy-2,3-dihydro-1H-inden-1-one lacks the chlorine atom, resulting in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
5-chloro-6-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 |
Clave InChI |
CCCSPOWYKPZKTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC(=C(C=C21)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)





![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)



